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Compound of Interest

4-(3,5-
Compound Name:
Difluorophenyl)cyclohexanone

Cat. No. B175172

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenyl)cyclohexanone is a fluorinated organic compound with significant
potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical
agents. Its structural features, combining a cyclohexanone moiety with a difluorophenyl group,
make it a valuable building block for creating diverse and complex molecules. The presence of
fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties
of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a comprehensive overview of the structural elucidation of 4-(3,5-
Difluorophenyl)cyclohexanone, detailing the expected analytical data and the experimental
protocols for their acquisition.

Chemical Structure and Properties

e |[UPAC Name: 4-(3,5-Difluorophenyl)cyclohexan-1-one
e CAS Number: 156265-95-1[1]

e Molecular Formula: C12H12F20
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e Molecular Weight: 210.22 g/mol

Predicted Physicochemical Properties

Property Value

Boiling Point 278.0+40.0 °C
Density 1.25+ 0.1 g/cm3
pKa -7.0+0.2

Synthesis Pathway

While a specific detailed synthesis protocol for 4-(3,5-difluorophenyl)cyclohexanone is not
readily available in the public domain, a plausible synthetic route can be inferred from
established organic chemistry reactions. A common method for the synthesis of 4-
arylcyclohexanones is the Michael addition of a Grignard reagent to a cyclohexenone, followed
by oxidation.

Oxidation

Magnesium

Mg, THF
Cuff)catalyst
e.g., PCC, CH2CI2 » l )

Cyclohex-2-en-1-one A

Click to download full resolution via product page

Caption: Proposed synthesis of 4-(3,5-Difluorophenyl)cyclohexanone.
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Structure Elucidation Workflow

The structural confirmation of 4-(3,5-Difluorophenyl)cyclohexanone relies on a combination
of spectroscopic techniques. The following workflow outlines the typical process for its structure
elucidation.
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Caption: Workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-(3,5-
Difluorophenyl)cyclohexanone based on the analysis of its structure and comparison with
similar compounds.

‘H NMR (Predicted)

Chemical Shift e . .

Multiplicity Integration Assignment
(ppm)
7.0-6.8 m 3H Ar-H
3.2-3.0 m 1H CH (benzylic)
26-24 m 4H CH:z (alpha to C=0)
22-20 m 4H CHz2 (beta to C=0)

13C NMR (Predicted)

Chemical Shift (ppm) Assignment

210 C=0

163 (dd, J = 248, 12 Hz) C-F

145 (t, J = 10 Hz) Ar-C (ipso)

110 (dd, J = 22, 7 Hz) Ar-CH

102 (t, J = 25 Hz) Ar-CH

45 CH (benzylic)

41 CH:z (alpha to C=0)
34 CHz (beta to C=0)

Mass Spectrometry (Predicted)
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miz Interpretation
210 [M]* (Molecular lon)
182 M- COJ*

139 [M - CaHsO]*

113 [CeHsF2]*

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~12) Intensity Assignment

3080-3050 Weak C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

1715 Strong C=0 stretch (ketone)

1620, 1590 Medium-Weak C=C stretch (aromatic)
1350-1150 Strong C-F stretch

870 Strong C-H bend (aromatic, isolated

H)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

necessary for the structure elucidation of 4-(3,5-Difluorophenyl)cyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Process the data similarly to the *H NMR spectrum.
e 2D NMR (COSY, HSQCQC):

o Acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon
correlations, respectively.

o Use standard pulse programs provided by the spectrometer software.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent (e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI, or Electron Impact - EI).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both
positive and negative ion modes.

o EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph
(GC-MS).

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
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Infrared (IR) Spectroscopy

e Sample Preparation:
o Thin Film (for oils): Place a drop of the neat liquid sample between two KBr or NaCl plates.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and
press into a thin pellet.

o ATR: Place the sample directly on the ATR crystal.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

[e]

Record the sample spectrum.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The data is typically collected over a range of 4000-400 cm™1.

Biological Activity Context

While specific signaling pathways for 4-(3,5-difluorophenyl)cyclohexanone are not yet
elucidated in public literature, its utility as a synthetic intermediate suggests its incorporation
into larger molecules designed to interact with various biological targets. The 3,5-difluorophenyl
moiety is a common pharmacophore used to enhance binding affinity and metabolic stability in
drug candidates targeting enzymes and receptors. Further research is warranted to explore the
standalone biological activity of this compound and its derivatives.

Conclusion

The structural elucidation of 4-(3,5-Difluorophenyl)cyclohexanone can be confidently
achieved through a combination of modern spectroscopic techniques. This guide provides the
predicted spectral data and standardized experimental protocols to aid researchers in the
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characterization of this and structurally related compounds. The unique combination of a
cyclohexanone ring and a difluorinated phenyl group makes this molecule a promising scaffold
for the development of new therapeutic agents and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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